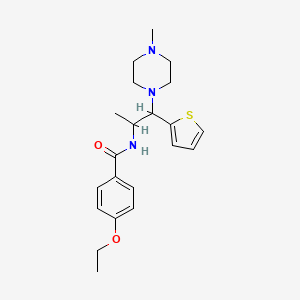
4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C19H26N4O2S with a molecular weight of approximately 366.50 g/mol. Its structure includes an ethoxy group, a piperazine ring, and a thiophene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2S |
| Molecular Weight | 366.50 g/mol |
| CAS Number | 955237-04-4 |
| Key Functional Groups | Ethoxy, Piperazine, Thiophene |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through the serotonin (5-HT) and dopamine pathways.
Antitumor Activity
Research indicates that derivatives of benzamide compounds often exhibit significant antitumor properties. For instance, similar compounds have shown IC50 values in the micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.
Neuropharmacological Effects
The piperazine moiety in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit selective serotonin reuptake inhibition and antagonistic activity at various serotonin receptors, which could provide insights into their use in treating anxiety and depression.
Case Studies
- Anticancer Efficacy : A study on related benzamide derivatives found that modifications in the alkyl chain significantly influenced their cytotoxicity against breast cancer cells. The presence of the thiophene ring was linked to enhanced activity due to improved binding affinity to target proteins.
- Neuroprotective Effects : Another study demonstrated that compounds with similar piperazine structures showed neuroprotective effects in models of neurodegeneration, potentially through modulation of oxidative stress pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Piperazine Substitution : Variations in the piperazine substituent can lead to significant changes in receptor binding affinity.
- Thiophene Influence : The thiophene ring enhances lipophilicity, improving membrane permeability and bioavailability.
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-4-26-18-9-7-17(8-10-18)21(25)22-16(2)20(19-6-5-15-27-19)24-13-11-23(3)12-14-24/h5-10,15-16,20H,4,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONPBWVNCQGRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














